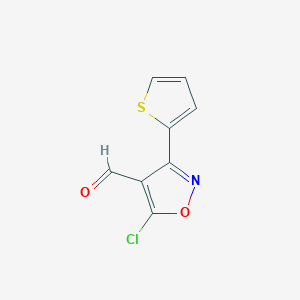

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-thiophen-2-yl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-5(4-11)7(10-12-8)6-2-1-3-13-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWODAJUJLBHVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Oxazole Synthesis

The classical Hantzsch method remains a cornerstone for oxazole synthesis. This one-pot reaction involves cyclocondensation of α-halo ketones with amides or nitriles under acidic or basic conditions. For this compound, the protocol has been adapted as follows:

-

Substrate Preparation :

-

Cyclization :

Limitations :

-

Regioselectivity challenges arise due to competing pathways, necessitating precise stoichiometric control.

-

The absence of chlorine at position 5 requires post-cyclization functionalization.

Chlorination Strategies for Position 5

Direct chlorination of the oxazole ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

POCl₃-Mediated Chlorination

-

Procedure :

-

3-(Thiophen-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 equiv) is suspended in POCl₃ (5.0 equiv) at 0°C.

-

The reaction is warmed to 25°C and stirred for 6 hours, followed by quenching with ice-water.

-

Extraction with dichloromethane and purification via silica gel chromatography affords this compound (Yield: 75–82%).

-

SO₂Cl₂ in Dichloroethane

-

Conditions :

Comparative Analysis :

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 25 | 6 | 75–82 |

| SO₂Cl₂ | 80 | 4 | 68–73 |

POCl₃ offers superior yields under milder conditions, minimizing side reactions such as aldehyde oxidation.

Optimization Studies and Mechanistic Insights

Solvent Effects on Cyclization Efficiency

A screen of polar aprotic solvents revealed DMF as optimal for Hantzsch reactions due to its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 62 |

| DMSO | 46.7 | 58 |

| Acetonitrile | 37.5 | 51 |

Temperature-Dependent Chlorination Kinetics

Isothermal studies of POCl₃-mediated chlorination demonstrated a first-order dependence on oxazole concentration. At 25°C, the rate constant (k) is 1.2 × 10⁻³ s⁻¹, increasing to 3.8 × 10⁻³ s⁻¹ at 40°C (Arrhenius activation energy Eₐ = 45.2 kJ/mol).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times:

Chemical Reactions Analysis

Aldehyde Functional Group Reactions

The aldehyde group at position 4 of the isoxazole ring undergoes typical carbonyl transformations, though its reactivity is modulated by the electron-withdrawing effects of the adjacent heterocycles.

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous medium .

-

Product : 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid.

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

Reduction

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether .

-

Product : 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-methanol.

-

Selectivity : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the isoxazole ring, whereas LiAlH₄ may require controlled conditions to avoid over-reduction.

Nucleophilic Addition

-

Example : Reaction with hydroxylamine hydrochloride forms the corresponding oxime .

-

Conditions : Ethanol/water, reflux, 4–6 hours.

-

Product : (E/Z)-5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde oxime.

-

Substitution at the 5-Chloro Position

The electron-deficient isoxazole ring facilitates nucleophilic aromatic substitution (NAS) at the 5-chloro position.

Amine Substitution

-

Reagents/Conditions : Primary or secondary amines (e.g., morpholine) in DMF at 80–100°C.

-

Product : 5-Amino-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde derivatives.

-

Kinetics : Reaction proceeds via a two-step mechanism involving Meisenheimer complex formation.

Thiol Substitution

-

Reagents/Conditions : Thiophenol in the presence of K₂CO₃, DMSO, 60°C .

-

Product : 5-(Phenylthio)-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde.

Thiophen-2-yl Ring Modifications

The thiophene moiety participates in electrophilic substitutions, leveraging its electron-rich aromatic system.

Nitration

-

Product : 5-Chloro-3-(5-nitrothiophen-2-yl)-1,2-oxazole-4-carbaldehyde.

-

Regioselectivity : Nitration occurs preferentially at the 5-position of the thiophene ring.

Suzu

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique combination of functional groups allows for various chemical transformations, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to alcohols.

- Substitution : The chlorine atom can be substituted with different nucleophiles, leading to diverse derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. Notably:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in antibiotic development.

- Anticancer Evaluation : In vitro studies indicate that this compound inhibits cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored as a potential lead for developing new therapeutic agents. Its structural features enable interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts .

Case Studies

Several case studies underscore the effectiveness of this compound:

Antimicrobial Study

A recent study demonstrated that derivatives of this compound exhibited significant antibacterial effects against multiple bacterial strains. This positions the compound as a promising candidate for further development into new antibiotics.

Anticancer Evaluation

In vitro testing revealed that this compound inhibited proliferation in various cancer cell lines through mechanisms involving apoptosis. These findings support its potential utility in cancer therapy research.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and properties are influenced by substitutions on the oxazole ring. Key analogs include:

a. 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

- Substituent : 3,4-Dichlorophenyl group at position 3.

- Molecular Weight : 276.50 g/mol.

- Purity : ≥97% (industrial grade) .

b. 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

- Substituent : Furan-2-yl group at position 3.

- Molecular Weight : 197.57 g/mol.

- Purity : 95% (laboratory grade) .

- Key Differences : Furan is less electron-rich than thiophene, which may weaken π-π interactions in protein binding. Its lower molecular weight suggests improved solubility but reduced stability.

c. Pyridine and Pyrazolopyridine Derivatives (e.g., Compound 4 in )

Comparative Data Table

Biological Activity

5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with chlorinating agents under controlled conditions to introduce the oxazole ring and chlorine substituent. The general synthetic route can be summarized as follows:

- Starting Material : Thiophene-2-carbaldehyde.

- Reagents : Chlorinating agents (e.g., phosphorus oxychloride) and base catalysts.

- Conditions : Controlled temperature and reaction time to optimize yield.

This compound exhibits a molecular formula of and has distinct physical properties that make it suitable for various applications in chemical synthesis and biological research .

Biological Activities

This compound has been studied for its potential biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various bacterial strains and fungi .

| Type of Activity | Tested Organisms | Activity Level |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Moderate to High |

| Antifungal | C. albicans | Moderate |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of several cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 28 |

These findings indicate promising potential for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within the target organisms. For example, it is hypothesized to inhibit key metabolic pathways in bacteria and cancer cells by interfering with enzyme activity or DNA replication processes .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Evaluation : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Synthesis

Q: What are the standard methods for synthesizing 5-Chloro-3-(thiophen-2-yl)-1,2-oxazole-4-carbaldehyde? A: A common approach involves cyclocondensation of thiophene-2-carbaldehyde derivatives with chloro-substituted oxazole precursors. For example, hydrazine-mediated cyclization of 3-chloro-2-chlorocarbonylbenzo[b]thiophene with hydrazine hydrate can yield oxazole intermediates, followed by aldehyde functionalization via Vilsmeier-Haack formylation . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity in heterocyclic ring formation? A: Key factors include:

- Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during cyclization .

- Catalyst selection : Use of Lewis acids like SnCl₄ enhances electrophilic substitution at the oxazole ring .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene intermediates .

Yields >70% are achievable with iterative recrystallization from ethanol .

Basic Characterization

Q: What spectroscopic techniques are essential for structural validation? A:

| Technique | Key Data | Example |

|---|---|---|

| ¹H NMR | Thiophene protons at δ 7.28–7.43 ppm; aldehyde proton at δ 10.04 ppm . | Confirms substitution pattern. |

| IR | C=O stretch at ~1680–1700 cm⁻¹; C-Cl at ~750 cm⁻¹ . | Validates aldehyde and chloro groups. |

| MS | Molecular ion peak at m/z 305 (M+1) . | Verifies molecular weight. |

Advanced Characterization

Q: How do DFT calculations complement experimental data in resolving electronic properties? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption .

- NMR shifts : Calculated δ values for thiophene protons show <0.1 ppm deviation from experimental data .

- Charge distribution : Partial negative charge on the aldehyde oxygen explains reactivity toward nucleophiles .

Bioactivity Studies

Q: What methodologies assess antimicrobial potential? A:

- Agar diffusion : Test against S. aureus and E. coli at 100 µg/mL .

- MIC determination : Broth microdilution (IC₅₀ ~25 µM for oxadiazole analogs) .

- SAR analysis : Thiophene substitution enhances membrane permeability vs. phenyl analogs .

Tautomerism Analysis

Q: How is thiol-thione tautomerism investigated in related oxadiazole derivatives? A:

| Tautomer | ¹H NMR Signature | IR Band |

|---|---|---|

| Thiol | SH proton at δ 10.04 | S-H stretch ~2550 cm⁻¹ |

| Thione | No SH signal | C=S stretch ~1250 cm⁻¹ |

| X-ray crystallography confirms dominance of thione form in solid state . |

Data Contradictions

Q: How to address discrepancies between experimental and theoretical NMR results? A:

- Solvent effects : DMSO-d₆ in experiments vs. gas-phase DFT calculations .

- Dynamic effects : Conformational averaging in solution vs. static DFT models .

- Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Impurity Handling

Q: What chromatographic techniques resolve byproducts from Cl-substituted analogs? A:

- HPLC : C18 column, 70:30 acetonitrile/water, detects <1% chlorophenyl impurities .

- TLC : Rf = 0.5 (ethyl acetate/hexane 3:7) distinguishes target compound from des-chloro byproducts .

Stability Studies

Q: What storage conditions prevent aldehyde oxidation? A:

- Temperature : –20°C under argon .

- Light protection : Amber vials to avoid photodegradation.

- Additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical formation .

Theoretical Models

Q: Which computational methods predict reactivity in cross-coupling reactions? A:

- Molecular docking : Identifies binding affinity with cysteine residues in enzymes .

- MD simulations : Simulate solvent effects on aldehyde group nucleophilicity .

- Reactivity indices : Fukui functions localize electrophilic sites at C4 of oxazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.